molecular formula C29H42O9 B1585201 Ajugamarin F 4 CAS No. 122587-84-2

Ajugamarin F 4

Cat. No. B1585201
M. Wt: 534.6 g/mol
InChI Key: LJHYCABROUGORR-RHULUVNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamarin F4 is a natural product that can be isolated from the leaves of Ajuga Parviflora . It belongs to the class of compounds known as terpenoids, specifically diterpenoids . The molecular weight of Ajugamarin F4 is 534.64 and its molecular formula is C29H42O9 .


Molecular Structure Analysis

The molecular structure of Ajugamarin F4 is represented by the SMILES string: CC@H=O)C[C@]2(C@@HCOC(C)=O)OC(C)=O)C)C)=O)CC . This string represents the 2D structure of the molecule and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ajugamarin F4 is a powder . Its solubility is practically insoluble (0.091 g/L) at 25 ºC . The density of Ajugamarin F4 is 1.20±0.1 g/cm3 at 20 ºC 760 Torr . The melting point of Ajugamarin F4 is 162-163 ºC .

Scientific Research Applications

Anticancer Properties

Ajugamarin F4, isolated from Ajuga decumbens Thunb., has shown potential in anticancer research. The compound was found to exhibit significant in vitro anticancer activity, particularly against A549 and Hela cell lines. This indicates its potential as a lead compound in the development of anticancer agents (Olatunde, Yong, & Lu, 2022).

Isolation and Identification

Research focused on the isolation and identification of chemical constituents from Ajuga decumbens highlights the significance of Ajugamarin F4. This process is crucial for understanding the compound's structure and potential applications in various fields of research (Yu-shan, 2012).

Structural Elucidation

The structural elucidation of neo-Clerodane diterpenoids, including Ajugamarin F4, from Ajuga macrosperma var. breviflora provides insights into the compound's chemical nature. Extensive NMR spectroscopic and MS analyses were used for this purpose, which is essential for understanding its biological activities (Castro et al., 2015).

properties

IUPAC Name

[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYCABROUGORR-RHULUVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924209
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajugamarin F 4

CAS RN

122587-84-2
Record name Ajugamarin F 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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